4-Chlorodiphenyl ether
Overview
Description
It is a colorless to light yellow liquid with a molecular weight of 204.65 g/mol . This compound is known for its applications in various fields, including environmental testing and research.
Mechanism of Action
Mode of Action
It is known to be a halogenated diphenyl ether . Halogenated ethers often interact with their targets by forming covalent bonds, leading to changes in the target’s function. More detailed studies are required to understand the exact interactions of 4-Chlorodiphenyl ether with its targets.
Biochemical Pathways
It has been reported that the compound undergoes dehalogenation at high temperatures . This suggests that it may interact with metabolic pathways involving dehalogenases, enzymes that catalyze the removal of halogens from organic compounds.
Pharmacokinetics
A study on rats has shown that this compound exhibits two-compartment open pharmacokinetic behavior . Following intravenous administration, the compound rapidly decays from the blood, with no unchanged compound detected beyond 2 hours . Approximately 41% and 33% of the administered dose were excreted in the urine and feces, respectively, within one week . These findings suggest that the compound is metabolized and eliminated relatively quickly in rats.
Result of Action
It is known to be an estrogenic contaminant, suggesting that it may interact with estrogen receptors and potentially influence endocrine function . Its effect on the growth of endometrial implants has been investigated .
Action Environment
It is known to be combustible and to oxidize readily in air to form unstable peroxides that may explode spontaneously . This suggests that factors such as temperature, oxygen levels, and the presence of other reactive substances could potentially influence its stability and activity.
Biochemical Analysis
Biochemical Properties
4-Chlorodiphenyl ether interacts with various enzymes and proteins. It has been reported to undergo dehalogenation at 375°C over CaO/Ca(OH)2
Cellular Effects
This compound has been found to have effects on endometrial implants, suggesting it may influence cell function
Molecular Mechanism
It is known to undergo dehalogenation
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to decay rapidly from the blood of rats following intravenous administration
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For example, in rats, it was observed that no unchanged this compound was detected in the blood beyond 2 hours after administration
Metabolic Pathways
Preparation Methods
4-Chlorodiphenyl ether can be synthesized through several methods. One common synthetic route involves the reaction of 4-chlorophenol with diphenyl ether in the presence of a base. The reaction typically occurs under reflux conditions, and the product is purified through distillation . Another method involves the dehalogenation of this compound at 375°C over calcium oxide/calcium hydroxide . Industrial production methods often utilize similar synthetic routes but on a larger scale, ensuring high purity and yield.
Chemical Reactions Analysis
4-Chlorodiphenyl ether undergoes various chemical reactions, including:
Oxidation: It can oxidize readily in air to form unstable peroxides, which may explode spontaneously.
Substitution: It can participate in substitution reactions, such as the preparation of 4′-chloro-2,2′,3,3′,4,5,5′,6,6′-nonabromodiphenyl ether.
Common reagents used in these reactions include hydrazine hydrate, iron trichloride hexahydrate, and calcium oxide. Major products formed from these reactions include diphenyl ether and various brominated derivatives.
Scientific Research Applications
4-Chlorodiphenyl ether has several scientific research applications:
Environmental Testing: It is used as a standard for environmental testing and research.
Biology and Medicine: It has been investigated for its estrogenic effects and its impact on the growth of endometrial implants.
Industry: The compound is used in the synthesis of flame retardants and other industrial chemicals.
Comparison with Similar Compounds
4-Chlorodiphenyl ether is similar to other halogenated diphenyl ethers, such as:
4-Bromodiphenyl ether: Similar in structure but contains a bromine atom instead of chlorine.
4-Ethoxyphenol: Contains an ethoxy group instead of a phenyl ether group.
Diphenyl ether: Lacks the halogen substitution, making it less reactive in certain chemical reactions.
Compared to these compounds, this compound is unique due to its specific halogen substitution, which imparts distinct chemical and physical properties, making it suitable for specialized applications in environmental testing and industrial synthesis.
Properties
IUPAC Name |
1-chloro-4-phenoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClO/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGPNJCAMHOJTEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClO | |
Record name | 4-CHLOROPHENYL PHENYL ETHER | |
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DSSTOX Substance ID |
DTXSID2052447 | |
Record name | 4-Chlorodiphenyl ether | |
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Molecular Weight |
204.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
4-chlorophenyl phenyl ether appears as liquid. Density 1.193 g / cm3. Insoluble or slightly soluble in water., Liquid; [CAMEO] Colorless liquid; [MSDSonline] | |
Record name | 4-CHLOROPHENYL PHENYL ETHER | |
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Record name | p-Chlorophenyl phenyl ether | |
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Boiling Point |
543 to 545 °F at 760 mmHg (NTP, 1992), 284-5 °C | |
Record name | 4-CHLOROPHENYL PHENYL ETHER | |
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Record name | P-CHLOROPHENYL PHENYL ETHER | |
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Solubility |
3.3 mg/l @ 25 °C | |
Record name | P-CHLOROPHENYL PHENYL ETHER | |
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Density |
1.2026 at 59 °F (NTP, 1992) - Denser than water; will sink, 1.2026 @ 15 °C | |
Record name | 4-CHLOROPHENYL PHENYL ETHER | |
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Vapor Pressure |
0.0027 [mmHg], 0.0027 torr @ 25 °C (calc) | |
Record name | p-Chlorophenyl phenyl ether | |
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CAS No. |
7005-72-3, 55398-86-2 | |
Record name | 4-CHLOROPHENYL PHENYL ETHER | |
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Record name | 4-Chlorophenyl phenyl ether | |
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Record name | p-Chlorophenyl phenyl ether | |
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Record name | Chlorodiphenyl ether (mixed isomers) | |
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Record name | 4-Chlorodiphenyl ether | |
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Record name | Benzene, 1-chloro-4-phenoxy- | |
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Record name | 4-Chlorodiphenyl ether | |
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Record name | 1-chloro-4-phenoxybenzene | |
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Record name | 4-CHLORODIPHENYL ETHER | |
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Record name | P-CHLOROPHENYL PHENYL ETHER | |
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Melting Point |
-8 °C | |
Record name | P-CHLOROPHENYL PHENYL ETHER | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6176 | |
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Precursor scoring | Relevance Heuristic |
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